N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone . The thiophene ring can be introduced via a condensation reaction involving a thioglycolic acid derivative and an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide involves interactions with specific molecular targets. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(3-thiophenyl)-4-thiazolecarboxamide
- 2,3,4-trisubstituted thiophene derivatives
Uniqueness
N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C24H23N3O2S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-17-10-12-18(13-11-17)22(28)26-23-21(20-9-6-16-30-20)27(14-15-29-2)24(31-23)25-19-7-4-3-5-8-19/h3-13,16H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
YMFXBKRAKGPHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCOC)C4=CC=CS4 |
Origin of Product |
United States |
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